
Methyl (1-methoxy-3-methyl-9-oxo-9H-xanthen-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-methoxy-3-methyl-9-oxo-9H-xanthen-4-yl)acetate is a chemical compound belonging to the xanthone family. Xanthones are a group of oxygenated heterocyclic compounds known for their diverse biological activities. This particular compound features a xanthone core with various functional groups, making it a subject of interest in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-methoxy-3-methyl-9-oxo-9H-xanthen-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of a xanthone derivative with methyl acetate in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1-methoxy-3-methyl-9-oxo-9H-xanthen-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Applications De Recherche Scientifique
Methyl (1-methoxy-3-methyl-9-oxo-9H-xanthen-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are explored in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl (1-methoxy-3-methyl-9-oxo-9H-xanthen-4-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
- Methyl 3-oxo-2-(9H-xanthen-9-yl)butanoate
- 8-Hydroxy-1-methoxy-6-methyl-9-oxo-9H-xanthene-3-carboxylic acid
Uniqueness
Methyl (1-methoxy-3-methyl-9-oxo-9H-xanthen-4-yl)acetate is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
88521-89-5 |
|---|---|
Formule moléculaire |
C18H16O5 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
methyl 2-(1-methoxy-3-methyl-9-oxoxanthen-4-yl)acetate |
InChI |
InChI=1S/C18H16O5/c1-10-8-14(21-2)16-17(20)11-6-4-5-7-13(11)23-18(16)12(10)9-15(19)22-3/h4-8H,9H2,1-3H3 |
Clé InChI |
UYUKRFFJJSDATK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1CC(=O)OC)OC3=CC=CC=C3C2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


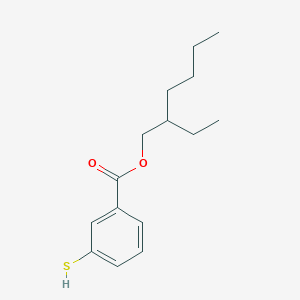
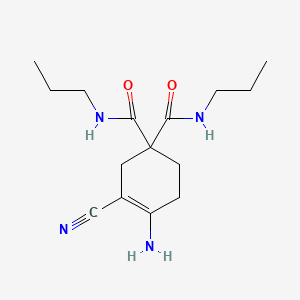
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
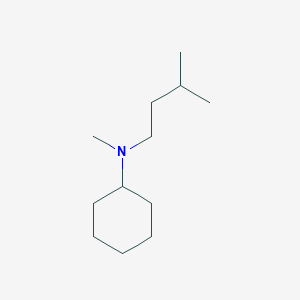
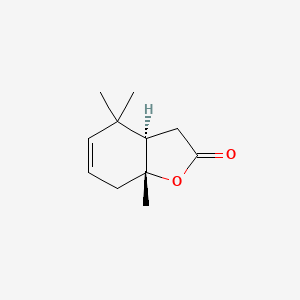
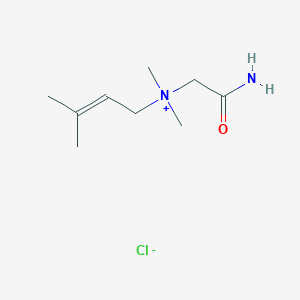

![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
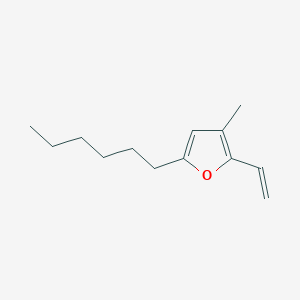
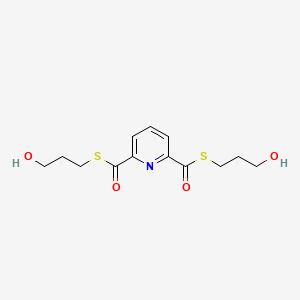
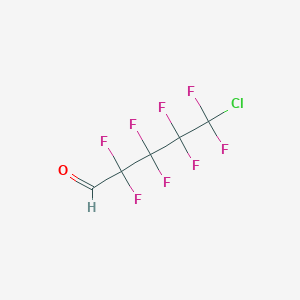
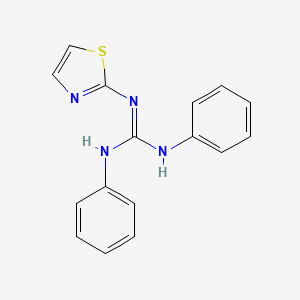
silane](/img/structure/B14398677.png)
